N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide
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Overview
Description
N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is a heterocyclic compound that features a benzamide group attached to a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide typically involves the reaction of an amidoxime with an acid chloride. One common method includes the following steps:
Formation of Amidoxime: The starting material, an amidoxime, is prepared by reacting a nitrile with hydroxylamine.
Cyclization: The amidoxime is then reacted with an acid chloride under basic conditions to form the 1,2,4-oxadiazole ring.
N-Methylation: The final step involves the methylation of the nitrogen atom to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazolium salts.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxadiazolium salts.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent.
Materials Science: The compound is studied for its properties as a building block in the synthesis of advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
- N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine
Uniqueness
N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
62347-47-1 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide |
InChI |
InChI=1S/C11H11N3O2/c1-8-12-11(16-13-8)14(2)10(15)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
CHQAQVZAMNIPMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)N(C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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